Butane-1,1,1,4,4,4-d6
Overview
Description
Butane-1,1,1,4,4,4-d6, also known as 1,1,1,4,4,4-Hexadeuterobutane, is a deuterated form of butane. It is a stable isotope-labeled compound where six hydrogen atoms are replaced with deuterium atoms. This compound has the molecular formula CD3CH2CH2CD3 and a molecular weight of 64.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butane-1,1,1,4,4,4-d6 typically involves the deuteration of butane. This can be achieved through catalytic exchange reactions where butane is exposed to deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maximize yield and efficiency. The deuterium gas used in the process is often recycled to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Butane-1,1,1,4,4,4-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated butanol or butanoic acid.
Reduction: It can be reduced to form deuterated butane derivatives.
Substitution: It can undergo substitution reactions where deuterium atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions using chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Deuterated butanol (CD3CH2CH2CH2OH) or deuterated butanoic acid (CD3CH2CH2COOD).
Reduction: Various deuterated butane derivatives depending on the specific reaction conditions.
Substitution: Deuterated halobutanes such as CD3CH2CH2CH2Cl or CD3CH2CH2CH2Br.
Scientific Research Applications
Butane-1,1,1,4,4,4-d6 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: It is employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: It is used in pharmacokinetic studies to track the distribution and metabolism of drugs labeled with deuterium.
Industry: It is used in the development of deuterated materials and products, such as deuterated solvents and polymers .
Mechanism of Action
The mechanism of action of Butane-1,1,1,4,4,4-d6 involves the replacement of hydrogen atoms with deuterium, which affects the compound’s physical and chemical properties. Deuterium has a higher mass than hydrogen, leading to differences in bond strength and reaction kinetics. This isotopic substitution can influence reaction rates, product distribution, and stability of intermediates .
Comparison with Similar Compounds
Similar Compounds
Butane-1,1,1,4,4,4-d3: A partially deuterated form of butane with three deuterium atoms.
Butane-d10: A fully deuterated form of butane with ten deuterium atoms.
Propane-2,2-d2: A deuterated form of propane with two deuterium atoms .
Uniqueness
Butane-1,1,1,4,4,4-d6 is unique due to its specific isotopic labeling pattern, which provides distinct advantages in studies requiring precise tracking of deuterium atoms. Its balanced deuteration at both ends of the molecule makes it particularly useful in mechanistic studies and kinetic isotope effect investigations .
Properties
IUPAC Name |
1,1,1,4,4,4-hexadeuteriobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDNQMDRQITEOD-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583919 | |
Record name | (1,1,1,4,4,4-~2~H_6_)Butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13183-67-0 | |
Record name | (1,1,1,4,4,4-~2~H_6_)Butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13183-67-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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